molecular formula C16H19N5OS B2850383 9-Methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]purin-6-amine CAS No. 2379984-55-9

9-Methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]purin-6-amine

Cat. No. B2850383
CAS RN: 2379984-55-9
M. Wt: 329.42
InChI Key: QXAFFKTWGJHFMX-UHFFFAOYSA-N
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Description

Thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been used in the preparation of new heterocyclic compounds .


Synthesis Analysis

Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .


Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can significantly affect their biological activity . Changing the substituents at position-2 of the thiophene ring can have a significant impact .

Mechanism of Action

While the specific mechanism of action for “9-Methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]purin-6-amine” is not available, it’s known that thiophene derivatives have a wide range of therapeutic applications . They are known as diabetes mellitus, antihypertensive, antimicrobial, analgesic and anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .

Future Directions

Thiophene derivatives continue to be an area of interest in pharmaceutical research due to their wide range of therapeutic applications . Future research may focus on synthesizing new thiophene-containing compounds and studying their biological activity .

properties

IUPAC Name

9-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-21-11-20-13-14(18-10-19-15(13)21)17-9-16(3-5-22-6-4-16)12-2-7-23-8-12/h2,7-8,10-11H,3-6,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAFFKTWGJHFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCOCC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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